molecular formula C14H11FN4O B4261163 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one

3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one

Cat. No. B4261163
M. Wt: 270.26 g/mol
InChI Key: LCOBCJJLIQBIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one, also known as FPEP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pteridine derivatives, which have been found to exhibit a wide range of biological activities. FPEP has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This results in the downregulation of pro-inflammatory cytokines and the suppression of inflammation.
Furthermore, 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one has been found to inhibit the activity of various enzymes involved in the regulation of cell growth and proliferation, such as topoisomerase II and protein kinase C. This may contribute to its anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one has been shown to have a number of biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. In addition, 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one has been shown to modulate the activity of various enzymes and signaling pathways in the body, which may contribute to its therapeutic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one is that it has been well-studied in the laboratory, and its synthesis and properties are well-documented in the literature. This makes it a useful tool for researchers studying the mechanisms of inflammation, cancer, and neurodegeneration.
However, one of the limitations of 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one is that it has not yet been extensively tested in clinical trials, and its safety and efficacy in humans are not well-established. In addition, the synthesis of 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one can be complex and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one. One area of interest is the development of new derivatives of 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one with improved properties, such as increased potency or selectivity for specific targets. Another area of interest is the investigation of the potential therapeutic applications of 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one in various diseases, such as cancer and neurodegeneration.
Furthermore, the mechanisms of action of 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one are not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways. This may lead to the discovery of new therapeutic targets and the development of more effective treatments for various diseases.

Scientific Research Applications

3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In addition, 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one has been found to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer. This suggests that 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one may have potential as a chemotherapeutic agent for the treatment of cancer.
Furthermore, 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. This makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-[2-(4-fluorophenyl)ethyl]pteridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O/c15-11-3-1-10(2-4-11)5-8-19-9-18-13-12(14(19)20)16-6-7-17-13/h1-4,6-7,9H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOBCJJLIQBIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C=NC3=NC=CN=C3C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.